molecular formula C19H24N2O5 B11369579 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11369579
M. Wt: 360.4 g/mol
InChI Key: DMJUXXYTWAYZGH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a furan-2-yl moiety, a morpholine ring, and a 2-methoxyphenoxy group. Its molecular architecture combines heterocyclic and aryloxy components, making it a candidate for diverse pharmacological applications. The furan ring contributes π-electron density, while the morpholine group enhances solubility and bioavailability. The 2-methoxyphenoxy substituent may influence receptor binding through steric and electronic effects.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H24N2O5/c1-23-17-5-2-3-6-18(17)26-14-19(22)20-13-15(16-7-4-10-25-16)21-8-11-24-12-9-21/h2-7,10,15H,8-9,11-14H2,1H3,(H,20,22)

InChI Key

DMJUXXYTWAYZGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the morpholine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The furan ring may participate in π-π interactions, while the morpholine ring can engage in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues with Varying Aryloxy Substituents

  • 2-(2-Chlorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide (D202-0045): Structural Differences: Chloro substituent on phenoxy group; pyrrolidine instead of morpholine. Pyrrolidine, a five-membered amine ring, may alter conformational flexibility vs. morpholine’s oxygen-containing six-membered ring . Synthesis: Similar amide coupling strategies likely apply, with yields ~68–85% as seen in related thiadiazole acetamides .
  • 2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202): Structural Differences: Fluorophenyl group directly attached to acetamide; lacks the phenoxy linker. Impact: Fluorine’s electronegativity may enhance metabolic stability and hydrogen bonding. Molecular weight (266.31) and logP (0.865) suggest moderate lipophilicity, comparable to the target compound .

Analogues with Heterocyclic Modifications

  • 1,3,4-Thiadiazole Derivatives (5k, 5l, 5m): Structural Differences: Thiadiazole ring replaces the morpholine-ethyl group. Melting points (135–140°C) align with rigid aromatic systems, suggesting similar crystalline stability . Synthesis: Yields range from 68% to 85%, indicating efficient amide bond formation under mild conditions .
  • N-(2-Morpholin-4-ylphenyl)-2-(3-methylphenoxy)acetamide: Structural Differences: Morpholine attached to a phenyl ring rather than an ethyl chain. Impact: Altered spatial arrangement may affect target engagement. The 3-methylphenoxy group introduces steric hindrance, possibly reducing binding affinity compared to 2-methoxyphenoxy .

Analogues with Extended Functional Groups

  • N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide: Structural Differences: Sulfonylhydrazine and methylphenyl groups add complexity. Impact: Increased molecular weight (427.5) and hydrogen-bond acceptors (7 vs. 4 in the target compound) may reduce blood-brain barrier penetration but enhance protein binding .
  • V014-0775 Screening Compound :

    • Structural Differences : Incorporates indole and tert-butylphenyl groups.
    • Impact : Enhanced bulkiness likely limits solubility, but indole’s aromaticity could promote π-π interactions in receptor pockets .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight logP Hydrogen Bond Acceptors Melting Point (°C)
Target Compound ~380 (estimated) ~1.2 5 Not reported
Y207-0202 266.31 0.865 4 Not reported
5k (Thiadiazole derivative) - - - 135–136
D202-0045 - - - Not reported
  • Lipophilicity : Methoxy and morpholine groups balance lipophilicity, favoring oral bioavailability. Chloro and fluorine substituents increase logP but may compromise solubility.
  • Synthetic Yields : Most analogues report yields >70%, suggesting robust synthetic routes for acetamide derivatives .

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound notable for its unique structural features, including a furan ring, a morpholine group, and a methoxyphenoxy moiety. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

N 2 furan 2 yl 2 morpholin 4 yl ethyl 2 2 methoxyphenoxy acetamide\text{N 2 furan 2 yl 2 morpholin 4 yl ethyl 2 2 methoxyphenoxy acetamide}

Synthesis Process

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : The furan component is synthesized through cyclization reactions involving appropriate precursors.
  • Morpholine Attachment : Morpholine is introduced via nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acetamide formation, which may require specific reaction conditions to ensure optimal yield and purity.

Each step necessitates careful optimization to enhance the biological activity of the resulting compound .

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as sigma-1 receptor antagonists. These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic applications in treating conditions like neuropathic pain .

Pharmacological Properties

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure HighlightsUnique Features
N-(2-morpholin-4-ylethyl)-2-naphthyloxyacetamideContains naphthalene instead of furanPotentially different receptor affinity
3-[4-(furan-3-yl)-phenoxy]-N-methylpropanamideFeatures a phenoxy group without morpholineDifferent pharmacokinetic properties
1-[3-(methoxyphenyl)-1H-pyrazol] acetamideLacks furan and morpholine but retains acetamideDistinct mechanism of action

This comparison highlights the unique combination of functional groups in this compound, which may confer distinct therapeutic properties compared to structurally similar compounds .

Case Study 1: Neuropathic Pain Models

In animal models of neuropathic pain, compounds structurally related to this compound demonstrated significant analgesic effects. These findings suggest that the compound may modulate pain pathways through sigma receptor antagonism .

Case Study 2: Skin Pigmentation Studies

In vitro studies assessing tyrosinase inhibition have indicated that certain derivatives exhibit potent inhibitory activity against mushroom tyrosinase, suggesting potential applications in skin lightening formulations .

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